2-(benzyl(o-tolyl)amino)-N,N-diethylbenzamide
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Overview
Description
2-(benzyl(o-tolyl)amino)-N,N-diethylbenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzyl group, an o-tolyl group, and a diethylamino group attached to a benzamide core. Benzamides are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzyl(o-tolyl)amino)-N,N-diethylbenzamide typically involves the following steps:
Formation of Benzylamine Derivative: The initial step involves the reaction of benzyl chloride with o-toluidine in the presence of a base such as sodium hydroxide to form benzyl(o-tolyl)amine.
Amidation Reaction: The benzyl(o-tolyl)amine is then reacted with N,N-diethylbenzoyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(benzyl(o-tolyl)amino)-N,N-diethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and o-tolyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or amines.
Scientific Research Applications
2-(benzyl(o-tolyl)amino)-N,N-diethylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(benzyl(o-tolyl)amino)-N,N-diethylbenzamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N,N-diethylbenzamide: A simpler benzamide derivative with similar structural features.
Benzylamine: A related compound with a benzyl group attached to an amine.
o-Toluidine: An aromatic amine with an o-tolyl group.
Uniqueness
2-(benzyl(o-tolyl)amino)-N,N-diethylbenzamide is unique due to the combination of its benzyl, o-tolyl, and diethylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C25H28N2O |
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Molecular Weight |
372.5 g/mol |
IUPAC Name |
2-(N-benzyl-2-methylanilino)-N,N-diethylbenzamide |
InChI |
InChI=1S/C25H28N2O/c1-4-26(5-2)25(28)22-16-10-12-18-24(22)27(19-21-14-7-6-8-15-21)23-17-11-9-13-20(23)3/h6-18H,4-5,19H2,1-3H3 |
InChI Key |
FVNJHHNDRBSZCB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC=C1N(CC2=CC=CC=C2)C3=CC=CC=C3C |
Origin of Product |
United States |
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